molecular formula C16H23N3O3S3 B11183132 Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B11183132
M. Wt: 401.6 g/mol
InChI Key: DVYKUOVQTNGNGW-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound belonging to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, introduction of the piperidine moiety, and subsequent functionalization to achieve the desired compound. Common reagents used in these reactions include thioamides, acyl chlorides, and piperidine derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings .

Scientific Research Applications

Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate include other thiazole derivatives and piperidine-containing molecules. Examples include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H23N3O3S3

Molecular Weight

401.6 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-(2-methylpiperidine-1-carbothioyl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H23N3O3S3/c1-4-22-14(21)13-11(3)17-15(25-13)18-12(20)9-24-16(23)19-8-6-5-7-10(19)2/h10H,4-9H2,1-3H3,(H,17,18,20)

InChI Key

DVYKUOVQTNGNGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC(=S)N2CCCCC2C)C

Origin of Product

United States

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